2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBOGFKROWNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine and a cyanide source. The reaction conditions often include:
- Solvent: Common solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Nitrile Group Transformations
The nitrile group (-C≡N) is a versatile functional group that undergoes nucleophilic addition, reduction, and hydrolysis.
Reduction to Primary Amine
Reduction of the nitrile group using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) yields the corresponding primary amine.
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Reagents : H₂/Pd-C (5 atm, 80°C) or LiAlH₄ in anhydrous THF .
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Product : 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethylamine.
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Mechanism : Sequential addition of hydrogen or hydride to the nitrile, forming an imine intermediate, followed by reduction to the amine.
Hydrolysis to Carboxylic Acid
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.
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Conditions : 6 M HCl (reflux, 12 h) or NaOH/H₂O₂ (70°C, 8 h).
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Product : 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetic acid.
Thioamide Formation
Reaction with hydrogen sulfide (H₂S) or Lawesson’s reagent generates thioamides, useful in heterocycle synthesis .
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Product : 2-Morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]thioacetamide.
Morpholine Ring Reactions
The morpholine ring can participate in alkylation, ring-opening, or serve as a directing group.
N-Alkylation
The nitrogen in the morpholine ring undergoes alkylation with alkyl halides or epoxides under basic conditions .
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Reagents : Benzyl chloride, K₂CO₃, DMF, 60°C.
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Product : N-Benzyl-2-[4-(trifluoromethyl)phenyl]-2-(morpholin-4-yl)acetonitrile.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Its structure suggests potential activity as an inhibitor in various biological pathways.
- Anticancer Activity : Research has indicated that compounds with morpholine and trifluoromethyl groups can exhibit anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit tumor growth in various cancer cell lines .
- Antiviral Properties : Some studies have suggested that similar compounds can inhibit viral replication, making them candidates for antiviral drug development .
Synthesis and Reactions
This compound serves as an important intermediate in the synthesis of other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.
- Synthetic Pathways : The compound can be synthesized from readily available starting materials through a series of reactions involving nucleophilic attack and subsequent modifications .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (Oral) | Moderate |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
The compound is classified under several hazard categories, indicating that safety measures should be taken during handling .
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Key Structural Features and Physicochemical Properties
The table below compares the molecular formulas, substituents, and key physicochemical properties of 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile with analogous compounds:
Key Observations :
- The target compound exhibits a balance of polarity (morpholine) and lipophilicity (CF₃ group), making it suitable for drug discovery applications requiring membrane permeability .
- Fluoro[4-(trifluoromethyl)phenyl]acetonitrile lacks the morpholine ring, resulting in lower molecular weight but reduced hydrogen-bonding capacity .
Biological Activity
2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including a morpholine ring and a trifluoromethyl-substituted phenyl group. These characteristics contribute to its potential biological activity, making it a candidate for drug development and other applications in biochemical research.
The compound has the following chemical characteristics:
- IUPAC Name : 2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]acetonitrile
- Molecular Formula : C13H13F3N2O
- CAS Number : 66573-60-2
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, which are critical factors in pharmacological efficacy.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In various studies, derivatives of similar compounds have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds with similar structural motifs have been reported to have IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines, indicating strong potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Induces apoptosis via p53 activation |
| 5b | A549 | 0.76 | Inhibits cell proliferation |
| 5c | U-937 | 1.47 | Modulates receptor activity |
Neuropharmacological Potential
The morpholine structure contributes significantly to the interaction with central nervous system (CNS) receptors, making it a candidate for developing therapeutics aimed at neurological disorders. Its ability to modulate neurotransmitter pathways suggests potential applications in treating conditions such as depression or anxiety .
Enzyme Inhibition Studies
Studies have demonstrated that this compound can act as an enzyme inhibitor, providing insights into metabolic pathways relevant for drug discovery. The inhibition profiles suggest that it could be utilized in developing drugs targeting specific metabolic enzymes associated with various diseases .
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of a series of trifluoromethyl-substituted acetonitriles, including our compound of interest. Results showed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Receptor Binding Assays : In vitro assays demonstrated that derivatives of this compound bind effectively to specific receptors involved in neurotransmission, suggesting its potential use in CNS disorders.
Q & A
Q. What are the established synthetic routes for 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(trifluoromethyl)phenylacetonitrile with morpholine under basic conditions (e.g., K₂CO₃ in DMF) . Optimization requires monitoring reaction temperature, solvent polarity, and stoichiometry. For example:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at 90°C |
| Solvent | DMF or THF | DMF improves solubility |
| Reaction Time | 12–24 hrs | Extended time reduces side products |
Yield improvements (70–85%) are achieved using catalytic Pd or Cu for coupling reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles. For example, XRD data for a related morpholine-acetonitrile derivative revealed a monoclinic system with space group P2₁/c and bond lengths of 1.15 Å (C≡N) .
- NMR: <sup>19</sup>F NMR identifies the trifluoromethyl group (δ ≈ -60 ppm), while <sup>13</sup>C NMR distinguishes nitrile carbons (δ ≈ 115–120 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., m/z 296.1 for [M+H]⁺) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, polarizing the nitrile moiety and enhancing electrophilicity. Steric hindrance from the trifluoromethylphenyl group can slow nucleophilic attacks but improves regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) suggest:
| Property | Impact on Reactivity |
|---|---|
| Electron-withdrawing | Accelerates SNAr reactions |
| Steric bulk | Reduces byproduct formation |
| Lipophilicity | Enhances membrane permeability in biological assays |
Experimental validation involves comparing coupling rates with non-fluorinated analogs .
Q. What experimental designs are suitable for assessing environmental fate and transformation pathways?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory Studies:
- Hydrolysis: Test pH-dependent stability (e.g., buffers at pH 4, 7, 10).
- Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
Ecosystem Modeling: Use OECD 308 guidelines to simulate soil-water partitioning.
Statistical Design: Apply split-plot designs to account for variables like temperature and microbial activity .
| Compartment | Key Metrics | Analytical Method |
|---|---|---|
| Water | Half-life, metabolites | LC-MS/MS |
| Soil | Adsorption coefficient (Koc) | Batch equilibration |
Q. How can contradictions in reported solubility data be resolved methodologically?
Methodological Answer: Discrepancies arise from solvent purity, temperature control, and polymorphic forms. Best practices include:
- Standardized Protocols: Use USP-class solvents and controlled humidity.
- Differential Scanning Calorimetry (DSC): Identify polymorphs (e.g., melting point variations).
- High-Throughput Screening: Test solubility in 96-well plates with DMSO/water gradients .
For example:
| Solvent | Solubility (mg/mL) | Temperature | Source |
|---|---|---|---|
| DMSO | 45.2 ± 2.1 | 25°C | [Lab A] |
| Ethanol | 8.7 ± 0.9 | 25°C | [Lab B] |
Q. What strategies mitigate interference from the morpholine ring in bioactivity assays?
Methodological Answer: The morpholine ring can bind non-specifically to proteins or enzymes. Mitigation strategies:
- Competitive Binding Assays: Add excess morpholine to saturate non-target sites.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to distinguish target vs. off-target interactions.
- Structural Analogues: Synthesize derivatives with substituted morpholine (e.g., thiomorpholine) to assess pharmacophore contributions .
Q. How can computational modeling predict metabolic pathways and toxicity?
Methodological Answer: Use in silico tools like OECD QSAR Toolbox or Schrödinger’s ADMET Predictor:
- Phase I Metabolism: Predict cytochrome P450 oxidation sites (e.g., morpholine N-oxidation).
- Toxicity Endpoints: Estimate Ames test mutagenicity or hepatotoxicity via structural alerts .
Validation requires in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. How should researchers address conflicting data in antioxidant activity studies?
Methodological Answer: Discrepancies may stem from assay choice (e.g., DPPH vs. ABTS) or sample preparation. Standardize protocols:
Q. What advanced techniques elucidate surface adsorption behavior in environmental chemistry?
Methodological Answer: Microspectroscopic imaging (e.g., ToF-SIMS) and quartz crystal microbalance (QCM) quantify adsorption on indoor/outdoor surfaces. For example:
| Surface Type | Adsorption Capacity (ng/cm²) | Technique |
|---|---|---|
| Silica | 12.3 ± 1.2 | QCM |
| Polypropylene | 8.5 ± 0.7 | ToF-SIMS |
Reference indoor surface studies for nanoscale interactions .
Q. What are best practices for stability-indicating methods in formulation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
